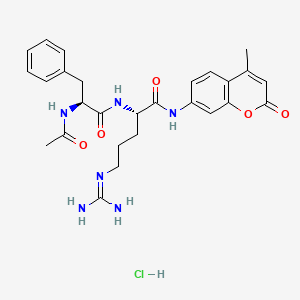
Ac-Phe-Arg-AMC HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ac-Phe-Arg-AMC HCl is a highly sensitive, fluorogenic substrate for plasma as well as pancreatic and urinary kallikreins . It is also cleaved rapidly by soybean trypsin-like enzyme .
Synthesis Analysis
The synthesis of Ac-Phe-Arg-AMC HCl involves the use of Z-Phe-Arg-AMC and Z-Arg-Arg-AMC substrates . These substrates are used to monitor cathepsin B activity, but they lack specificity as they are cleaved by other cysteine cathepsins .Molecular Structure Analysis
The empirical formula for Ac-Phe-Arg-AMC HCl is C33H36N6O6 · HCl . Its molecular weight is 649.14 .Physical And Chemical Properties Analysis
Ac-Phe-Arg-AMC HCl is a white to off-white solid . It is soluble in methanol, forming a clear, colorless solution .科学的研究の応用
Green Chemistry in Pharmaceuticals
Ac-Phe-Arg-AMC HCl's applications in scientific research can be indirectly related to the advancements in green chemistry within the pharmaceutical industry. The emphasis on integrating green chemistry and engineering reflects a broader trend towards more sustainable and environmentally friendly research practices in drug development. Although Ac-Phe-Arg-AMC HCl is not mentioned directly, the principles outlined highlight the industry's shift towards reducing hazardous substances and improving efficiency, which could encompass the use of safer reagents like Ac-Phe-Arg-AMC HCl in research and development processes (Constable et al., 2007).
Environmental Remediation
Activated carbon (AC), similar in context to Ac-Phe-Arg-AMC HCl due to its adsorptive properties, is used extensively for environmental remediation, particularly in water purification. Research into the elimination of heavy metals like Ni(II) from aqueous solutions using AC prepared from biomass underlines the potential for Ac-Phe-Arg-AMC HCl to be involved in similar environmental applications, especially considering its chemical structure and potential for selective binding (Kadirvelu et al., 2002).
Biomedical Research
In biomedical research, the specific and selective binding properties of compounds like Ac-Phe-Arg-AMC HCl can be instrumental. For instance, the study of aberrant crypt foci (ACF) in the colon provides insights into the preneoplastic lesions and the progression of colon cancer. The precise targeting capabilities of Ac-Phe-Arg-AMC HCl could find applications in identifying and marking specific cellular structures or abnormalities in similar research contexts (McLellan et al., 1991).
Advanced Imaging Techniques
The development and application of advanced imaging techniques, such as annihilation coincidence detection (ACD) in emission transaxial reconstruction tomography, demonstrate the evolving landscape of scientific research tools. Compounds like Ac-Phe-Arg-AMC HCl could potentially be used as contrast agents or in the development of novel imaging reagents, given their biochemical properties and the need for precise molecular targeting in imaging applications (Phelps et al., 1975).
Educational Tools in Chemistry
Exploring innovative educational tools in chemistry, such as Augmented Chemistry (AC) applications, provides a glimpse into the future of scientific education. While Ac-Phe-Arg-AMC HCl is a specific chemical compound, the broader application of chemistry in educational technologies showcases the diverse potential of chemical compounds in enhancing learning experiences and understanding complex concepts (Fjeld et al., 2007).
特性
IUPAC Name |
(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N6O5.ClH/c1-16-13-24(35)38-23-15-19(10-11-20(16)23)32-25(36)21(9-6-12-30-27(28)29)33-26(37)22(31-17(2)34)14-18-7-4-3-5-8-18;/h3-5,7-8,10-11,13,15,21-22H,6,9,12,14H2,1-2H3,(H,31,34)(H,32,36)(H,33,37)(H4,28,29,30);1H/t21-,22-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIGAHSFTWJKEI-VROPFNGYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33ClN6O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ac-Phe-Arg-AMC HCl | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

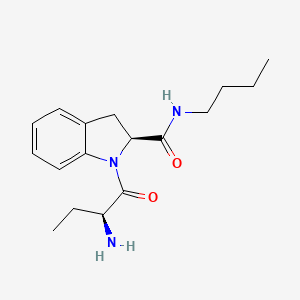
![Acetamide, N-[2-[(1-oxido-2-pyridinyl)amino]ethyl]- (9CI)](/img/no-structure.png)
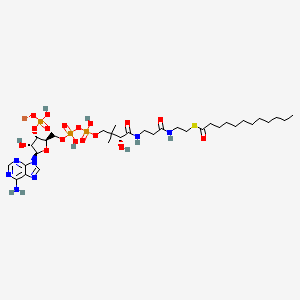
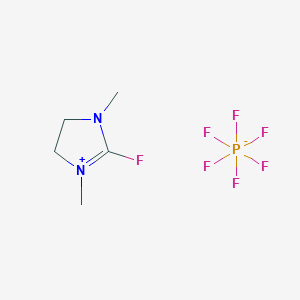
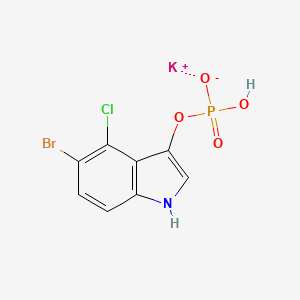
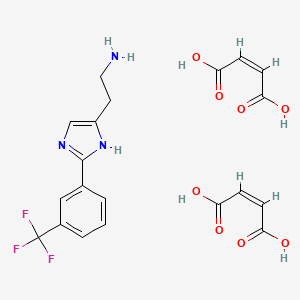
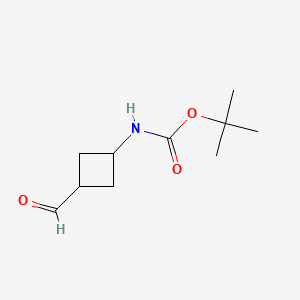
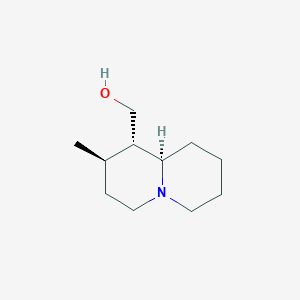
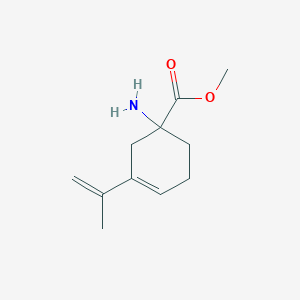
![Hcl-val-psi[CS-N]-pyrrolidide](/img/structure/B1143070.png)
![(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrobromide](/img/structure/B1143072.png)